Pan-AKT Isoform Inhibitory Potency of INCB-047775
INCB-047775 inhibits the kinase activity of all three AKT isoforms (AKT1, AKT2, and AKT3) with IC50 values below 500 nM as disclosed in patent WO2013056015A1 [1]. This establishes a baseline potency threshold against the AKT family. It is critical to note that a direct head-to-head comparison with another pan-AKT inhibitor under identical assay conditions is not available in the public domain; therefore, this evidence is classified as Class-level inference. For procurement decisions, this data confirms that INCB-047775 possesses the minimal expected potency for a pan-AKT probe.
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | < 500 nM for AKT1, AKT2, and AKT3 |
| Comparator Or Baseline | Class baseline: Pan-AKT inhibitors typically demonstrate sub-micromolar to low nanomolar IC50 values against AKT isoforms [2]. |
| Quantified Difference | Qualitatively, INCB-047775 meets the class expectation for pan-AKT inhibition but lacks published comparative data against specific, structurally distinct inhibitors. |
| Conditions | Biochemical kinase assay; exact assay conditions (e.g., ATP concentration) are not detailed in the patent abstract. |
Why This Matters
Confirms that INCB-047775 is a valid chemical probe for studying pan-AKT inhibition, meeting the fundamental potency requirement for its class.
- [1] Huang, T., et al. (2013). Isoindolinone and pyrrolopyridinone derivatives as akt inhibitors. Patent WO2013056015A1. View Source
- [2] Nitulescu, G. M., et al. (2018). The Akt pathway in oncology therapy and beyond (Review). International Journal of Oncology, 53(6), 2319-2331. View Source
